molecular formula C8H10OS B8540380 2-(3-Thenoyl)propane

2-(3-Thenoyl)propane

Cat. No.: B8540380
M. Wt: 154.23 g/mol
InChI Key: RHKUMRZTWIUUSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Thenoyl)propane is a thiophene-derived compound featuring a propane backbone substituted with a 3-thenoyl group (a thiophene ring with a carbonyl moiety at the 3-position). These compounds are pivotal in nucleophilic acyl substitution reactions, where their reactivity is influenced by electronic effects of the thiophene ring and substituents .

Properties

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

IUPAC Name

2-methyl-1-thiophen-3-ylpropan-1-one

InChI

InChI=1S/C8H10OS/c1-6(2)8(9)7-3-4-10-5-7/h3-6H,1-2H3

InChI Key

RHKUMRZTWIUUSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CSC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Thenoyl Derivatives

Reactivity with Anilines

The reactivity of 3-thenoyl chloride (a close analog) with substituted anilines in benzene follows second-order kinetics, akin to benzoylation mechanisms. Key findings include:

  • Rate Constants: At 25°C, 3-thenoyl chloride exhibits a rate constant $ k = 4.38 \times 10^2 \, \text{L.mol}^{-1}\text{s}^{-1} $, slower than benzoyl chloride ($ k = 6.27 \times 10^2 $) but faster than 2-thenoyl chloride ($ k = 2.52 \times 10^2 $) .
  • Substituent Effects: Electron-donating groups (e.g., -CH₃, -OCH₃) on anilines accelerate reaction rates, while electron-withdrawing groups (e.g., -NO₂, -Cl) retard them. This trend aligns with Hammett σ values, indicating a polar transition state .
Table 1: Rate Constants of Acid Chlorides at 25°C
Compound $ k \, (\times 10^2 \, \text{L.mol}^{-1}\text{s}^{-1}) $
Cinnamoyl chloride 6.27 (highest reactivity)
Benzoyl chloride 6.27
3-2-Thienylacryloyl chloride 4.38
2-Furoyl chloride ~5.50 (estimated)
3-Thenyl chloride 4.38
2-Thenyl chloride 2.52 (lowest reactivity)

Electronic and Steric Influences

  • Hammett Plots: Linear correlations ($ r > 0.99 $) between log $ k $ and Hammett σ constants confirm that electron density on the aniline’s nitrogen governs reactivity. Slopes (ρ) for 3-thenoyl chloride (~-2.74) are comparable to benzoyl chloride (~-2.77), suggesting similar transition-state charge development .
  • Acidity Paradox: Despite 3-thenoic acid’s higher pKa (4.10) than benzoic acid (4.21), 3-thenoyl chloride is less reactive.

Comparison with Benzoyl and Furoyl Chlorides

Mechanistic Parallels

All three acid chlorides react via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon. Activation parameters (ΔH‡ and ΔS‡) reveal:

  • Entropy of Activation: Large negative ΔS‡ values (e.g., -180 J·mol⁻¹·K⁻¹ for 3-thenoyl chloride) indicate highly ordered transition states, consistent with polar mechanisms .
  • Enthalpy of Activation : Electron-withdrawing substituents on anilines increase ΔH‡, slowing reactions .
Table 2: Activation Parameters for 3-Thenoyl Chloride
Substituent (X) ΔH‡ (kJ/mol) ΔS‡ (J·mol⁻¹·K⁻¹)
H 58.2 -180
m-CH₃ 54.9 -190
p-Cl 62.7 -170

Reactivity Trends

  • Cinnamoyl vs. Thienyl/Furyl Derivatives : Cinnamoyl chloride (aromatic styryl group) exhibits the highest reactivity due to conjugation-enhanced electrophilicity. 3-2-Thienylacryloyl chloride follows, with thiophene’s electron-rich ring moderately stabilizing the transition state. 2-Furoyl chloride’s furan ring, being less electron-rich than thiophene, results in intermediate reactivity .
  • Steric Effects: Bulky substituents on the acid chloride (e.g., naphthalene in ’s impurities) reduce reactivity, but this is less pronounced in 2-(3-thenoyl)propane analogs due to their linear propane backbone .

Structural Analogues and Functional Variations

  • 3-(2-Thienyl)propanoic Acid: Unlike this compound, this compound features a carboxylic acid group, making it more polar and suitable for applications in coordination chemistry or drug synthesis .
  • Naphthalene Derivatives: Compounds like 4-[3-(methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol () show enhanced steric hindrance, reducing reactivity compared to simpler thenoyl derivatives .

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